Benzenethiol, 4-isocyanato-

Übersicht

Beschreibung

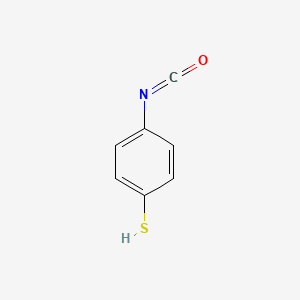

Benzenethiol, 4-isocyanato- is an organic compound characterized by the presence of both isocyanate and thiol functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-isocyanato- typically involves the reaction of 4-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group without affecting the thiol group. The general reaction can be represented as follows:

4-Aminobenzenethiol+Phosgene→Benzenethiol, 4-isocyanato-+HCl

Industrial Production Methods: In industrial settings, the production of Benzenethiol, 4-isocyanato- may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Thiol-Isocyanate Click Reactions

The thiol-isocyanate reaction is a rapid, catalyst-driven process forming thiourethane bonds. For aromatic isocyanates like 4-isocyanatobenzenethiol, tertiary amines such as DBU (1,8-diazabicycloundec-7-ene) or DBN (1,5-diazabicyclonon-5-ene) accelerate the reaction to completion within seconds .

Mechanism :

-

Step 1 : Nucleophilic attack of the amine catalyst on the isocyanate carbon, forming a zwitterionic intermediate.

-

Step 2 : Thiol deprotonation by the amine, generating a thiolate anion.

-

Step 3 : Thiolate attack on the activated isocyanate, yielding a thiourethane product .

Kinetic Data :

| Catalyst | Rate Constant (k, L·mol⁻¹·s⁻¹) | Reaction Time (s) |

|---|---|---|

| DBU (0.4 mol%) | 0.345 | 30 |

| Triethylamine | 0.0219 | 1800 |

| DBN | Comparable to DBU | 30 |

Data from phenyl isocyanate/thiol models under ambient conditions .

Competing Reactions with Hydroxyl Groups

Example :

-

Reaction with 4-hydroxybenzyl alcohol proceeds via:

Catalyst and Solvent Effects

-

Catalyst Basicity : Strong bases (e.g., DBU, pKa ~12) enhance reaction rates by improving thiol deprotonation .

-

Solvent Polarity : Polar solvents (e.g., dioxane, methyl ethyl ketone) increase reaction rates by stabilizing zwitterionic intermediates .

Activation Energies :

| Reaction Phase | Activation Energy (kJ·mol⁻¹) |

|---|---|

| Induction phase | 46.4 |

| Phenolic -OH phase | 35.2 |

| Alcoholic -OH phase | 41.5 |

Data for 4-hydroxybenzyl alcohol/phenyl isocyanate in dioxane .

Side Reactions

-

Dimerization : Isocyanates may form uretidinedione dimers under anhydrous conditions, but this is suppressed by thiol presence .

-

Oxidation : Thiol groups can oxidize to disulfides, but inert atmospheres minimize this .

Analytical Methods

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Synthesis of Polyurethanes

Benzenethiol, 4-isocyanato- is primarily utilized in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group enables it to react with polyols and amines, forming urethane linkages which are crucial for the production of flexible and rigid foams, elastomers, and coatings. The versatility of this compound allows for the modification of physical properties in the resulting polymers, such as thermal stability, mechanical strength, and chemical resistance.

| Application Area | Description |

|---|---|

| Rigid Polyurethane Foams | Used as thermal insulators in construction and refrigeration. |

| Flexible Foams | Applied in furniture and automotive interiors for comfort. |

| Coatings | Enhances durability and resistance to chemicals in surfaces. |

Medicinal Chemistry

Biological Activity

Recent studies have highlighted the potential biological activities of benzenethiol derivatives, including antibacterial and antifungal properties. The compound’s thiol group can participate in redox reactions, which may contribute to its biological efficacy.

- Case Study: Antibacterial Activity

A study demonstrated that derivatives of benzenethiol exhibited significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 1: Synthesis of Benzothiazole Derivatives

In a research article focused on the synthesis of benzothiazole derivatives using benzenethiol, the reaction involved the use of isocyanates to generate compounds with enhanced biological activity. The synthesized compounds were tested for their antimicrobial properties, showing promising results against resistant strains.

Case Study 2: Thiol-Isocyanate Click Reaction

A novel thiol-isocyanate click reaction was developed to create functional materials rapidly. This method utilized benzenethiol and demonstrated high efficiency in generating products with diverse functionalities suitable for various applications in drug delivery systems.

Safety Considerations

While benzenethiol, 4-isocyanato- has valuable applications, safety considerations are paramount due to its potential allergenic properties. Exposure to isocyanates can lead to respiratory issues and skin sensitization; thus, appropriate handling measures should be implemented during its use in industrial applications.

Wirkmechanismus

The mechanism of action of Benzenethiol, 4-isocyanato- involves its reactive isocyanate and thiol groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with other molecules.

Molecular Targets and Pathways:

Isocyanate Group: Targets nucleophilic sites in molecules, forming covalent bonds.

Thiol Group: Participates in redox reactions, influencing the redox state of biological systems.

Vergleich Mit ähnlichen Verbindungen

4-Isothiocyanatobenzene-1-thiol: Similar structure but with an isothiocyanate group instead of an isocyanate group.

4-Nitrobenzenethiol: Contains a nitro group instead of an isocyanate group.

4-Aminobenzenethiol: Precursor to Benzenethiol, 4-isocyanato- with an amino group.

Uniqueness: Benzenethiol, 4-isocyanato- is unique due to the presence of both isocyanate and thiol groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer |

54528-30-2 |

|---|---|

Molekularformel |

C7H5NOS |

Molekulargewicht |

151.19 g/mol |

IUPAC-Name |

4-isocyanatobenzenethiol |

InChI |

InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |

InChI-Schlüssel |

BPZYWIXVIGKGSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N=C=O)S |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.